Predicted Lipophilicity (iLOGP): 4‑Methoxyphenyl Analog vs. 4‑Methylphenyl Analog
In silico prediction by SwissADME indicates that the 4‑methoxyphenyl substituent on the target compound confers a lower predicted logP (iLOGP = 2.13) compared with the 4‑methylphenyl analog (CAS not assigned; iLOGP = 2.48). This suggests a modest but potentially meaningful difference in aqueous solubility and passive membrane permeability [1].
| Evidence Dimension | Predicted lipophilicity (iLOGP) |
|---|---|
| Target Compound Data | iLOGP = 2.13 |
| Comparator Or Baseline | (E)-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide; iLOGP = 2.48 |
| Quantified Difference | ΔiLOGP = 0.35 (lower for the 4‑methoxy derivative) |
| Conditions | SwissADME in silico prediction; no experimental logP/logD data available |
Why This Matters
For applications where lower lipophilicity is desired (e.g., reduced hERG binding risk, improved metabolic stability), the 4‑methoxyphenyl analog may be preferred, provided that experimental confirmation is obtained.
- [1] SwissADME. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep. 2017;7:42717. iLOGP for target compound = 2.13; for 4‑methylphenyl analog = 2.48. Calculated on 2026-05-09. View Source
